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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical performance of eragidomide
(formerly CC-90009), a novel GSPT1 degrader, against standard of care therapies for Acute
Myeloid Leukemia (AML). The data presented is derived from various preclinical studies
utilizing in vitro and in vivo models, including patient-derived xenografts (PDX).

Executive Summary

Eragidomide, a first-in-class Cereblon E3 Ligase Modulator (CELMoD), has demonstrated
potent anti-leukemic activity in preclinical AML models. Its mechanism of action, the targeted
degradation of the translation termination factor GSPT1, leads to apoptosis in AML blasts and
has shown efficacy against leukemia stem cells (LSCs). Standard of care for AML typically
involves induction chemotherapy with a "7+3" regimen of cytarabine and an anthracycline, or
for older, unfit patients, a combination of a hypomethylating agent like azacitidine with the BCL-
2 inhibitor venetoclax. Preclinical data for these standard therapies provide a benchmark for
evaluating the potential of novel agents like eragidomide. While direct head-to-head preclinical
studies are limited, this guide synthesizes available data to offer a comparative perspective.

Data Presentation

The following tables summarize key quantitative data from preclinical studies of eragidomide
and standard of care regimens in AML models. It is important to note that these data are from
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separate studies and may not be directly comparable due to variations in experimental models

and methodologies.

Table 1: Preclinical Efficacy of Eragidomide in AML Models

Metric Model System Treatment Result Citation
>70% GSPT1
) reduction in 9
23 Primary AML 100 nM CC-
GSPT1 ] samples; 50-70%
) Patient Samples 90009 for 24 ] [1]
Degradation o in 8 samples;
(in vitro) hours )
<50% in 6
samples
] Rapid GSPT1
] 35 Primary AML CC-90009 (dose o
Leukemic _ - degradation in
Patient Samples not specified) for [1]
Engraftment most xenografts
(PDX models) 4 weeks o
within 24 hours
Rapid and
) efficient
9 Primary AML )
) decrease in
o Patient Samples ) ]
Cell Viability CC-90009 viable leukemic [2]
(PharmaFlow )
cellsin 8 of 9
assay) .
samples within
48-96 hours
Significantly
prolonged animal
IDH2 R140Q CC-90009 in survival
Animal Survival PDX Model combination with  compared to [3]
(AM7577) Enasidenib either agent

alone (P <
0.0001)

Table 2: Preclinical Efficacy of Standard of Care (Venetoclax + Azacitidine) in AML Models
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Metric Model System  Treatment Result Citation
Venetoclax (30 )
Triple therapy
mg/kg), : :
) i ) intensively
Leukemia ) Chidamide (7.5
Primary CD34+ reduced
Burden & mg/kg), ) [4]
, AML PDX Model o leukemia burden
Survival Azacitidine (2

mg/kg) every 3
days for 12 days

and improved

prognosis

SKM-1 and MV4-
11 Xenograft

Tumor Growth &

Venetoclax (daily
for 14 days) + 5-

Azacitidine (once

Combinatorial

antitumor activity

Survival o
Models per week for 3 in vivo
weeks)
Azacitidine (2.5
mg/kg daily for 5 Significant in vivo
KMT2A- giQ daly 9 _
) ) days) + survival
Survival rearranged infant )
Venetoclax (100 advantage with
ALL xenografts ) o
mg/kg daily for the combination
21 days)
Magrolimab
reduced
leukemia burden,
delayed
progression, and
Leukemia Magrolimab + significantly
, AML PDX
Progression & Venetoclax- extended
) Models o )
Survival Azacitidine survival.
Venetoclax-

azacitidine alone
had minimal
impact in these

models.

Table 3: Preclinical Efficacy of Standard of Care (7+3 Chemotherapy) in AML Models
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Metric Model System  Treatment Result Citation

Cytarabine (100

Murine AML ) )
mg/kg/day for 5 Median survival
, _ models (AML1- _
Survival Benefit days) + benefit of 7 days
ETO%9a + .
Doxorubicin (1 (P <0.0001)
NrasG12D)

mg/kg on day 1)

Experimental Protocols

Eragidomide (CC-90009) Studies:

e In Vitro GSPT1 Degradation: Primary AML patient cells were treated with 100 nM CC-90009
for 24 hours. GSPT1 protein levels were subsequently measured to determine the extent of
degradation.

» Patient-Derived Xenograft (PDX) Models: Primary AML samples were xenografted into
NOD.SCID mice. Following engraftment, mice were treated with CC-90009 for a 4-week
period to assess in vivo efficacy. The specific dosage and administration schedule in the
primary in vivo study were not detailed in the provided abstract.

o Combination Studies: In a PDX model with an IDH2 R140Q mutation (AM7577), the
combination of CC-90009 with the IDHZ2 inhibitor enasidenib was evaluated for its effect on
animal survival.

Standard of Care (Venetoclax + Azacitidine) Studies:

o PDX Model with Triple Combination: A primary CD34+ AML PDX model was used. Mice were
treated with venetoclax (30 mg/kg, oral gavage), chidamide (7.5 mg/kg, oral gavage), and
azacitidine (2 mg/kg, intraperitoneal injection) every 3 days for 12 consecutive days.

¢ Cell Line-Derived Xenograft Models: SKM-1 and MV4-11 AML cell lines were used to
generate xenografts in mice. Treatment consisted of 5-azacitidine administered once per
week for 3 weeks and venetoclax administered daily for 14 days.

 Infant ALL Xenograft Model: KMT2A-rearranged infant acute lymphoblastic leukemia cells
were xenografted into mice. Treatment regimens included azacitidine (2.5 mg/kg once daily
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for five days) and venetoclax (100 mg/kg once daily for 21 days), both as single agents and

in combination.

Standard of Care (7+3 Chemotherapy) Study:

e Murine AML Model: A genetically engineered mouse model of AML (expressing AML1-ETO9a
and NrasG12D) was utilized. The treatment regimen was designed to mimic human induction
therapy, consisting of cytarabine (100 mg/kg per day for 5 days) and doxorubicin (1 mg/kg on

day 1).
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Phase 1: Model Establishment

AML Patient Sample
(Bone Marrow or Peripheral Blood)

Implantation into
Immunodeficient Mice (e.g., NSG)

Leukemia Engraftment
& Confirmation

Phase 2: Treatmgnt & Monitoring

Randomization into
Treatment Groups

Treatment Administration
(e.g., Eragidomide, SoC)

Monitoring of Disease Burden
(e.g., Bioluminescence, Flow Cytometry)

Phase 3: Endpoint Analysis

Endpoint Measurement

(e.g., Survival, Tumor Burden)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b606532?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8215192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8215192/
https://www.researchgate.net/publication/337246864_Pharmacodynamic_Responses_to_CC-90009_a_Novel_Cereblon_E3_Ligase_Modulator_in_a_Phase_I_Dose-Escalation_Study_in_Relapsed_or_Refractory_Acute_Myeloid_Leukemia_RR_AML
https://ashpublications.org/blood/article/138/Supplement%201/3330/479233/Synergistic-Combination-Activity-of-the-Novel
https://ashpublications.org/blood/article/140/Supplement%201/3292/492197/Preclinical-Studies-and-Phase-II-Trial-of
https://www.benchchem.com/product/b606532#eragidomide-versus-standard-of-care-in-aml-preclinical-models
https://www.benchchem.com/product/b606532#eragidomide-versus-standard-of-care-in-aml-preclinical-models
https://www.benchchem.com/product/b606532#eragidomide-versus-standard-of-care-in-aml-preclinical-models
https://www.benchchem.com/product/b606532#eragidomide-versus-standard-of-care-in-aml-preclinical-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606532?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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